molecular formula C12H15N3O B11732153 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11732153
M. Wt: 217.27 g/mol
InChI Key: LOFAEBOQLAXBJR-UHFFFAOYSA-N
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Description

双功能吡唑-酚支架在药物化学中的历史演进

吡唑-酚杂化分子的发展历程可追溯至20世纪中叶。1959年从西瓜籽中分离得到的1-吡唑基丙氨酸首次揭示了天然吡唑类化合物的存在,而酚类化合物的药用价值早在阿司匹林时代就已确立。两者的结合始于20世纪80年代,当时研究人员发现将吡唑环引入酚类骨架可显著增强其抗氧化与抗炎活性。例如,Sharath等合成的吲哚-吡唑杂化分子在抗炎实验中显示出与吲哚美辛相当的活性,这为后续杂化架构设计奠定了基础。

关键的合成方法突破出现在21世纪初。Knorr缩合反应与Claisen重排技术的改进使得吡唑环的定向功能化成为可能。2019年对4-氯-2-(1H-吡唑-3-基)苯酚的结构解析揭示了吡唑-酚分子中π-π堆积与分子内氢键的协同作用,这直接推动了MPMP等新一代杂化分子的理性设计。近年来的微波辅助合成技术更将反应效率提升至小时级,如Cs介导的5-氯吡唑亲核取代反应可在30分钟内完成

MPMP在杂环药物设计中的战略地位

MPMP的分子结构(C₁₂H₁₆N₄O)具有三重功能模块:

  • 1-甲基吡唑单元 :通过N1位甲基化稳定吡唑环构象,减少代谢氧化风险
  • 氨基甲基桥连基团 :提供构象柔性并增强水溶性(logP≈1.2)
  • 酚羟基受体 :作为氢键供体参与靶标结合(氢键能约5-8 kcal/mol)

这种架构在药物设计中展现出独特优势。与传统的单功能化吡唑衍生物相比,MPMP的酚羟基可形成额外的药效团相互作用。例如,在α-葡萄糖苷酶抑制实验中,类似结构的吡唑-酚杂化分子IC₅₀值可达75.62 μM,较单纯吡唑衍生物提升约40%。分子对接研究表明,其酚羟基与酶活性位点的Asp349形成强氢键网络,而吡唑环则通过疏水作用稳定结合

表1对比了MPMP与典型吡唑-酚衍生物的关键性质:

化合物 分子量 氢键供体数 拓扑极性表面积(Ų) α-葡萄糖苷酶IC₅₀(μM)
MPMP 244.29 3 68.2 待测定
吡唑-1-基苯酚 180.62 2 55.1 120.3 ± 0.68
5-甲基吡唑-3-甲酰胺 261.29 2 98.4 75.62 ± 0.56

该结构在肿瘤治疗领域也显示出潜力。类似物3-(3,4-二甲基苯基)-5-(4-甲氧基苯基)吡唑硫代酰胺对EGFR激酶的IC₅₀可达0.07 μM,表明吡唑-酚架构在激酶抑制剂设计中的通用性。通过调节氨基桥连基团的长度(如将甲基替换为乙基),可系统优化化合物的膜渗透性与靶标亲和力。

当前研究重点集中于该化合物的固态超分子组装行为。单晶X射线衍射显示,类似结构的吡唑-酚衍生物可通过O-H···N氢键形成二维网状结构,这种特性可被用于设计具有缓释功能的药物晶体形式。理论计算表明,MPMP的最高占据分子轨道(HOMO)能级为-6.3 eV,最低未占据轨道(LUMO)能级为-1.8 eV,这为其参与电子转移介导的抗氧化反应提供了理论基础

未来发展方向包括:

  • 开发基于MPMP核心结构的PROTAC分子,利用酚羟基作为E3连接酶配体锚定点
  • 探索其金属配合物在催化与抗菌领域的应用,借鉴PF-PYZ对Cr(VI)的吸附机制
  • 通过点击化学在氨基桥连位点引入靶向基团,构建双特异性药物分子

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)7-13-6-10-3-2-4-12(16)5-10/h2-5,8-9,13,16H,6-7H2,1H3

InChI Key

LOFAEBOQLAXBJR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitro-substituted phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various pyrazole compounds and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that certain derivatives had enhanced activity against colorectal carcinoma cells, indicating potential for therapeutic use in cancer treatment .

Mechanism of Action

The mechanism by which pyrazole compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The specific compound 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has been shown to interact with cellular pathways that regulate these processes, making it a candidate for further investigation in cancer therapy.

Agricultural Applications

Pesticide Development

Pyrazole derivatives are also being explored as potential pesticides due to their ability to disrupt pest metabolism. A study highlighted the synthesis of novel pyrazole-based compounds that demonstrated effective insecticidal activity against agricultural pests. These compounds could serve as alternatives to traditional pesticides, offering a more environmentally friendly option .

Herbicide Efficacy

In addition to insecticides, pyrazole derivatives have been evaluated for their herbicidal properties. Research has shown that certain formulations can inhibit the growth of common weeds without adversely affecting crop yields. This dual functionality enhances their appeal in sustainable agriculture practices.

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have demonstrated that polymers containing pyrazole units exhibit improved resistance to degradation when exposed to environmental stressors .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPMC8176600Demonstrated significant cytotoxic effects on colorectal carcinoma cells with specific pyrazole derivatives.
Agricultural ScienceBioorganic & Medicinal ChemistryNovel pyrazole compounds showed effective insecticidal and herbicidal properties, suggesting potential for sustainable agriculture.
Material ScienceVarious Polymer StudiesIntegration of pyrazole compounds into polymer matrices resulted in enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole moiety can interact with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds :

3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol (meta-substituted).

2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}phenol (ortho-substituted; ).

Property 3-Substituted Isomer 2-Substituted Isomer
Molecular Formula C₁₀H₁₄N₃O¹ C₁₀H₁₄N₃O¹
Substituent Position Meta (C3) on phenol Ortho (C2) on phenol
Hydrogen Bonding Phenolic -OH (donor), -NH- (donor/acceptor) Same functional groups, but steric effects may differ due to ortho proximity .
Crystallographic Implications Likely linear H-bond networks due to meta geometry Ortho substitution may favor intramolecular H-bonds, reducing crystal symmetry .

¹Calculated based on and ; exact molecular weights require experimental validation.

Pyrazole vs. Morpholine Derivatives

Key Compounds :

This compound (pyrazole-based).

3-Morpholinophenol (morpholine-based; ).

Property Pyrazole Derivative Morpholine Derivative
Molecular Formula C₁₀H₁₄N₃O C₁₀H₁₃NO₂
Key Functional Groups Pyrazole (aromatic N-heterocycle), -NH- Morpholine (O-containing saturated heterocycle)
Hydrogen Bonding Pyrazole N-atoms (acceptors), -NH- (donor/acceptor) Morpholine O-atom (acceptor only) .
Solubility Moderate (polar groups enhance solubility) Higher solubility due to morpholine’s polarity .

Pyrazole Substitution Patterns

Key Compounds :

This compound (4-pyrazole substitution).

2-(1-Methyl-1H-pyrazol-5-yl)phenol (5-pyrazole substitution; ).

Property 4-Pyrazole Substitution 5-Pyrazole Substitution
Molecular Formula C₁₀H₁₄N₃O C₁₀H₁₀N₂O
Pyrazole Orientation N-methyl at position 1, substituent at 4 N-methyl at position 1, substituent at 5
Electronic Effects Electron-withdrawing N-atoms at 1 and 4 Altered electronic distribution due to 5-substitution .
Reactivity Enhanced nucleophilicity at pyrazole C5 Steric hindrance at C5 may reduce reactivity.

Biological Activity

3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole moiety linked to a phenolic structure, which is known to influence its biological properties. The molecular formula is C12H16N4OC_{12}H_{16}N_{4}O, with a molecular weight of approximately 232.28 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties.

In Vitro Studies

A study evaluated various pyrazole derivatives for their antimicrobial activity against several pathogens. The results indicated that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Derivative 4a0.22S. aureus
Derivative 5a0.25E. coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, a recent investigation into novel oxazolo[5,4-d]pyrimidine derivatives revealed that compounds with similar structural features to this compound displayed potent cytotoxic effects against cancer cell lines .

Case Studies

In vitro testing showed that certain derivatives induced apoptosis in cancer cells, suggesting a mechanism involving caspase activation . The cytotoxic concentration (CC50) for these compounds was significantly lower than traditional chemotherapeutics.

CompoundCC50 (μM)Cancer Cell Line
Compound A58.4HT29
Compound B47.2HCT116

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by modifications to their structure. Research has suggested that the introduction of different substituents at specific positions on the pyrazole ring can enhance activity against targets such as meprin enzymes .

Q & A

Basic: How can researchers optimize the synthesis of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol to improve yield and purity?

Answer:
The compound’s synthesis typically involves Mannich reactions or reductive amination steps. Key considerations include:

  • Reagent stoichiometry : Ensure precise molar ratios of the pyrazole amine and phenolic aldehyde to avoid side products (e.g., over-alkylation) .
  • Catalytic conditions : Use mild reducing agents like sodium cyanoborohydride (NaBH3CN) for reductive amination to preserve sensitive functional groups .
  • Purification : Employ recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
  • Monitoring : Validate reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity using HPLC (>95% purity threshold) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should contradictions in data be resolved?

Answer:

  • 1H/13C NMR : Assign peaks for the phenolic -OH (~δ 9.5–10.0 ppm, broad singlet) and pyrazole N-methyl group (δ ~3.8 ppm, singlet). Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism; use VT-NMR (variable temperature) to confirm dynamic behavior .
  • FTIR : Validate the presence of O-H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. Overlap with N-H bands requires 2D-IR or deuteration for unambiguous assignment .
  • Mass Spectrometry : Use HRMS-ESI (exact mass: 243.1218 for C12H15N3O) to resolve ambiguities from fragmentation artifacts .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Crystallization screening : Test solvent systems like ethanol/water or DMSO/ether. Low solubility in apolar solvents may necessitate co-crystallization with acetic acid or urea .
  • Software tools : Use SHELXL for refinement of anisotropic displacement parameters and ORTEP-3 for visualizing thermal ellipsoids. For twinned crystals, apply TWINLAW in SHELXL to model disorder .
  • Data validation : Cross-check bond lengths (C-N: ~1.45 Å, C-O: ~1.36 Å) and angles against Cambridge Structural Database entries for pyrazole derivatives .

Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets, given its structural flexibility?

Answer:

  • Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to explore rotatable bonds (e.g., methylene linker) over 100 ns trajectories .
  • Docking studies : Use AutoDock Vina with flexible side chains in binding pockets (e.g., kinase ATP sites). Validate with MM-PBSA free-energy calculations .
  • QM/MM : Apply hybrid quantum mechanics/molecular mechanics to analyze electronic interactions (e.g., phenolic O-H hydrogen bonding) at enzymatic active sites .

Advanced: How can researchers reconcile discrepancies in reported bioactivity data for pyrazole derivatives like this compound?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and IC50 protocols (ATP-based vs. fluorescence assays) across studies. Variability may arise from off-target effects .
  • Metabolic stability : Evaluate CYP450 inhibition (e.g., CYP3A4) using liver microsomes to explain divergent in vivo/in vitro results .
  • Structural analogs : Compare with derivatives (e.g., 4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol) to isolate substituent effects on activity .

Advanced: What strategies mitigate side reactions during functionalization of the phenolic -OH group in this compound?

Answer:

  • Protecting groups : Use TBS (tert-butyldimethylsilyl) or Bn (benzyl) ethers to block the -OH during alkylation/acylation. Deprotect with TBAF (tetrabutylammonium fluoride) or hydrogenolysis .
  • Selective conditions : For Mitsunobu reactions, optimize with DIAD (diisopropyl azodicarboxylate) and Ph3P to avoid N-methyl pyrazole oxidation .
  • In situ monitoring : Employ Raman spectroscopy to detect intermediates (e.g., quinone methide formation) and adjust reaction parameters dynamically .

Advanced: How can researchers validate the compound’s role as a chelating agent for metal ions in catalytic applications?

Answer:

  • Titration studies : Use UV-Vis (ligand-to-metal charge transfer bands) or fluorescence quenching to determine binding stoichiometry (e.g., 1:1 for Cu²⁺) .
  • XAS (X-ray absorption spectroscopy) : Analyze coordination geometry (e.g., square-planar vs. tetrahedral) at metal K-edges .
  • Catalytic assays : Test in Suzuki-Miyaura couplings (Pd⁰) or epoxidation (Mn³⁺) to benchmark efficacy against established ligands .

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